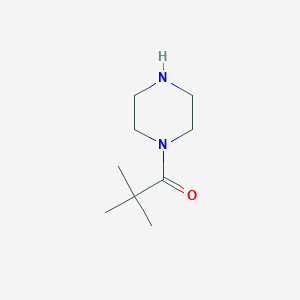

1-(2,2-Dimethylpropanoyl)piperazine

Beschreibung

Eigenschaften

IUPAC Name |

2,2-dimethyl-1-piperazin-1-ylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPXOBQQMHSMJMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90375754 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155295-47-9 | |

| Record name | 1-(2,2-dimethylpropanoyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90375754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2,2-Dimethylpropanoyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(2,2-Dimethylpropanoyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, is a derivative of the versatile piperazine heterocyclic scaffold. The piperazine ring is a common motif in medicinal chemistry, found in a wide array of therapeutic agents due to its favorable pharmacokinetic properties and ability to interact with various biological targets. The incorporation of a bulky, lipophilic pivaloyl group on one of the piperazine nitrogens significantly influences its physicochemical and pharmacological characteristics. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, physical and spectral characteristics, and a discussion of its potential biological relevance based on the broader class of piperazine compounds.

Chemical Structure and Identification

IUPAC Name: this compound Synonyms: 1-Pivaloylpiperazine, N-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one CAS Number: 155295-47-9 Molecular Formula: C₉H₁₈N₂O Molecular Weight: 170.25 g/mol

| Identifier | Value |

| Canonical SMILES | CC(C)(C)C(=O)N1CCNCC1 |

| InChI | InChI=1S/C9H18N2O/c1-9(2,3)8(12)11-6-4-10-5-7-11/h10H,4-7H2,1-3H3 |

| InChIKey | FPXOBQQMHSMJMN-UHFFFAOYSA-N |

Physicochemical Properties

While extensive experimental data for this compound is not widely published, predicted values provide a useful starting point for its characterization.

| Property | Value | Source |

| Melting Point | 55-56 °C | Predicted[1] |

| Boiling Point | 285.4 ± 33.0 °C | Predicted[1] |

| Density | 0.976 ± 0.06 g/cm³ | Predicted[1] |

| pKa | 8.58 ± 0.10 | Predicted |

| Solubility | Piperazine, the parent compound, is freely soluble in water and ethanol. The pivaloyl group is expected to decrease aqueous solubility and increase solubility in nonpolar organic solvents. | General Knowledge |

Synthesis

The synthesis of this compound is typically achieved through the N-acylation of piperazine with pivaloyl chloride. This reaction is a standard amide bond formation. To favor mono-acylation and prevent the formation of the di-acylated product, an excess of piperazine is often used, or one of the piperazine nitrogens is protected with a removable protecting group (e.g., Boc).

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on standard N-acylation reactions of piperazines.

Materials:

-

Piperazine

-

Pivaloyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 to 5 equivalents) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the stirred solution.

-

Acylation: Slowly add a solution of pivaloyl chloride (1.0 equivalent) in anhydrous dichloromethane to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Logical Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Spectral Data (Predicted)

¹H NMR Spectroscopy (Predicted)

-

δ ~1.2 ppm (s, 9H): The nine equivalent protons of the tert-butyl group would appear as a sharp singlet.

-

δ ~2.7-2.9 ppm (t, 4H): The four protons on the carbons of the piperazine ring adjacent to the unsubstituted nitrogen would likely appear as a triplet.

-

δ ~3.4-3.6 ppm (t, 4H): The four protons on the carbons of the piperazine ring adjacent to the acylated nitrogen would be deshielded and appear as a triplet.

-

A broad singlet for the N-H proton would also be expected, the chemical shift of which would be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)

-

δ ~28 ppm: Carbon atoms of the three methyl groups of the pivaloyl moiety.

-

δ ~39 ppm: Quaternary carbon of the pivaloyl group.

-

δ ~45-50 ppm: Carbon atoms of the piperazine ring. The two sets of methylene carbons may have slightly different chemical shifts.

-

δ ~177 ppm: Carbonyl carbon of the pivaloyl group.

Mass Spectrometry (Predicted)

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 170.14) would be expected.

-

Major Fragmentation Peaks: A prominent peak at m/z = 85 due to the cleavage of the amide bond and formation of the pivaloyl cation ([C(CH₃)₃CO]⁺). Another significant fragment would be expected at m/z = 85 corresponding to the piperazine fragment. A peak at m/z = 57 corresponding to the tert-butyl cation ([C(CH₃)₃]⁺) is also likely.

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by the secondary amine in the piperazine ring. This nitrogen is basic and nucleophilic, making it susceptible to a variety of reactions.

-

Alkylation and Arylation: The secondary amine can be alkylated or arylated to introduce a second substituent on the piperazine ring.

-

Acylation: Further acylation can occur at the secondary amine under appropriate conditions.

-

Salt Formation: As a base, it will react with acids to form salts.

Biological Activity and Signaling Pathways

Specific biological activity data for this compound is not available in the reviewed literature. However, the piperazine moiety is a well-established pharmacophore with a broad range of biological activities.

Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, particularly dopamine and serotonin receptors. They are found in antipsychotic, antidepressant, and anxiolytic drugs.

Furthermore, piperazine and its simple derivatives are known for their anthelmintic (anti-parasitic worm) properties. The mechanism of action for this class of compounds is generally understood to be through the modulation of GABA (gamma-aminobutyric acid) receptors in nematodes.

Putative Signaling Pathway: GABA Receptor Agonism in Nematodes

Piperazine acts as a GABA receptor agonist in the neuromuscular systems of nematodes. This leads to the opening of chloride ion channels, causing hyperpolarization of the muscle cell membrane. The influx of chloride ions makes the muscle cells less responsive to excitatory stimuli, resulting in flaccid paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

Caption: Putative mechanism of anthelmintic action for piperazine derivatives.

Conclusion

This compound is a simple derivative of piperazine with potential for further chemical modification and exploration of its biological activities. While specific experimental data for this compound is limited in the public domain, its properties can be reasonably predicted based on its structure and the well-understood chemistry of the piperazine scaffold. The synthetic route is straightforward, and its reactivity is dominated by the secondary amine. The biological potential of this compound remains largely unexplored but may fall within the broad spectrum of activities associated with piperazine derivatives, including CNS modulation and anthelmintic effects. Further research is required to fully characterize this compound and elucidate its specific pharmacological profile.

References

In-Depth Technical Guide: 1-(2,2-Dimethylpropanoyl)piperazine (CAS: 155295-47-9)

Disclaimer: Information on 1-(2,2-Dimethylpropanoyl)piperazine (CAS: 155295-47-9) in publicly accessible scientific literature and technical databases is limited. This guide provides a summary of available data and presents generalized experimental approaches based on the synthesis of similar N-acylpiperazine compounds. The experimental protocols and diagrams are illustrative and should be adapted and validated in a laboratory setting.

Compound Identification and Properties

This compound, also known as 1-pivaloylpiperazine, is a monosubstituted piperazine derivative. The piperazine ring is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties to drug candidates.[1][2] The pivaloyl group provides steric bulk, which can influence the compound's binding affinity and metabolic stability.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 155295-47-9 | [3][4][5][6][7] |

| IUPAC Name | This compound | [3][4] |

| Synonyms | 1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one | [3][4][5] |

| Molecular Formula | C₉H₁₈N₂O | [3][4][6] |

| Molecular Weight | 170.25 g/mol | [6][7] |

| Melting Point | 55-56 °C | [7] |

| Boiling Point (Predicted) | 285.4 ± 33.0 °C | [7] |

| Density (Predicted) | 0.976 ± 0.06 g/cm³ | [7] |

| pKa (Predicted) | 8.58 ± 0.10 |

Synthesis and Experimental Protocols

General Experimental Protocol: Acylation of Piperazine

This protocol is a generalized procedure for the synthesis of N-monosubstituted piperazines and should be considered a starting point for the synthesis of this compound.

Materials:

-

Piperazine

-

Pivaloyl chloride (or another activated pivalic acid derivative)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

Triethylamine (TEA) or another suitable base

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography apparatus)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve piperazine (2 equivalents) in anhydrous DCM. The use of excess piperazine helps to minimize the formation of the di-acylated product.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution. The base acts as a scavenger for the hydrochloric acid byproduct of the reaction.

-

Addition of Acylating Agent: Cool the reaction mixture in an ice bath (0 °C). Slowly add a solution of pivaloyl chloride (1 equivalent) in anhydrous DCM to the stirred piperazine solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

-

Purification: The crude product can be purified by column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Illustrative Synthesis Workflow

Caption: Generalized workflow for the synthesis of this compound.

Biological Activity and Applications

There is no specific information in the scientific literature regarding the biological activity or applications of this compound. However, the piperazine moiety is a well-known pharmacophore present in a wide range of biologically active compounds, including antipsychotics, antihistamines, antianginals, and anticancer agents.

The introduction of an N-acyl group, such as the pivaloyl group, can modulate the biological activity and pharmacokinetic properties of the piperazine core. It is plausible that this compound could serve as a building block or intermediate in the synthesis of more complex, biologically active molecules. Further research would be required to determine its specific biological effects and potential therapeutic applications.

Due to the lack of data on its biological activity, no signaling pathway diagrams can be provided.

Conclusion

This compound (CAS: 155295-47-9) is a commercially available chemical building block. While its fundamental chemical and physical properties are known or can be predicted, there is a significant gap in the scientific literature regarding its specific synthesis protocols, experimental data, and biological activity. The provided synthesis information is based on general chemical principles for similar molecules and should be used as a guideline for further experimental investigation. Researchers and drug development professionals interested in this compound will likely need to perform their own studies to fully characterize its properties and potential applications.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. prepchem.com [prepchem.com]

- 3. nbinno.com [nbinno.com]

- 4. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]

- 5. lookchem.com [lookchem.com]

- 6. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]

- 7. Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 1-Pivaloylpiperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for 1-pivaloylpiperazine, a valuable building block in medicinal chemistry and drug development. The document outlines two core methodologies, offering insights into reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

1-Pivaloylpiperazine, also known as 1-(2,2-dimethylpropanoyl)piperazine, is a mono-acylated piperazine derivative. The presence of the sterically bulky pivaloyl group and a secondary amine on the piperazine ring makes it a versatile intermediate for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. The selective introduction of the pivaloyl group onto one of the piperazine nitrogens is a key challenge, and this guide explores efficient methods to achieve this mono-substitution.

Core Synthesis Pathways

There are two primary pathways for the synthesis of 1-pivaloylpiperazine:

-

Direct Selective Mono-acylation of Piperazine: This is the most straightforward approach, involving the direct reaction of piperazine with pivaloyl chloride. The main challenge is to control the reaction to prevent the formation of the di-acylated byproduct, 1,4-dipivaloylpiperazine.

-

Acylation of Mono-protected Piperazine: This is a two-step approach that offers greater control over the reaction. It involves the protection of one of the piperazine nitrogen atoms, followed by the acylation of the remaining secondary amine, and finally, deprotection to yield the desired product. A common protecting group for this purpose is the tert-butyloxycarbonyl (Boc) group.

Pathway 1: Direct Selective Mono-acylation of Piperazine

This pathway involves the direct reaction of piperazine with pivaloyl chloride. To favor mono-acylation, an excess of piperazine is typically used, or the reaction is carried out under dilute conditions with slow addition of the acylating agent.

Reaction Scheme

Quantitative Data

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometric Ratio | Typical Yield (%) | Purity (%) | Reference |

| Piperazine | 86.14 | 2 - 5 equivalents | - | - | [General] |

| Pivaloyl Chloride | 120.58 | 1 equivalent | - | - | [General] |

| 1-Pivaloylpiperazine | 170.26 | - | 60 - 80 | >95 | [Analogous Reactions] |

Note: Yields and purity are based on typical mono-acylation reactions of piperazine and may vary depending on the specific reaction conditions.

Detailed Experimental Protocol

-

Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with piperazine (4.0 eq) and dichloromethane (DCM, 10 mL per gram of piperazine).

-

Cooling: The flask is cooled to 0 °C in an ice bath.

-

Addition of Pivaloyl Chloride: A solution of pivaloyl chloride (1.0 eq) in DCM (2 mL per gram) is added dropwise to the stirred piperazine solution over a period of 1-2 hours, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is stirred at 0 °C for an additional 2 hours and then allowed to warm to room temperature and stirred for another 12-16 hours.

-

Work-up: The reaction mixture is filtered to remove piperazine dihydrochloride. The filtrate is washed with water (2 x 20 mL) and brine (1 x 20 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: DCM/Methanol, 95:5) to afford 1-pivaloylpiperazine as a white solid.

Pathway 2: Acylation of Mono-protected Piperazine

This pathway provides a more controlled synthesis of 1-pivaloylpiperazine by first protecting one of the nitrogen atoms of piperazine with a Boc group, followed by acylation and deprotection.

Reaction Scheme

Quantitative Data

| Step | Reactant/Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) | Reference |

| 1 | 1-Boc-piperazine | 186.25 | 85 - 95 | >98 | [1][2] |

| 2 | 1-Boc-4-pivaloyl-piperazine | 270.38 | 90 - 98 | >98 | [General Acylation] |

| 3 | 1-Pivaloylpiperazine | 170.26 | 90 - 99 | >98 | [General Deprotection] |

Detailed Experimental Protocol

Step 1: Synthesis of 1-Boc-piperazine [1][2]

-

Reaction Setup: To a solution of piperazine (2.0 eq) in dichloromethane (DCM, 10 mL per gram of piperazine) at 0 °C, a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in DCM (2 mL per gram) is added dropwise.

-

Reaction: The mixture is stirred at 0 °C for 1 hour and then at room temperature for 12 hours.

-

Work-up: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

Purification: The crude product is purified by crystallization or column chromatography to yield 1-Boc-piperazine.

Step 2: Synthesis of 1-Boc-4-pivaloyl-piperazine

-

Reaction Setup: 1-Boc-piperazine (1.0 eq) is dissolved in DCM (10 mL per gram), and triethylamine (1.2 eq) is added. The solution is cooled to 0 °C.

-

Addition of Pivaloyl Chloride: Pivaloyl chloride (1.1 eq) is added dropwise to the stirred solution.

-

Reaction: The reaction is stirred at 0 °C for 2 hours and then at room temperature for 4 hours.

-

Work-up: The reaction is quenched with water, and the organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purification: The crude product is typically of high purity and can be used in the next step without further purification.

Step 3: Deprotection to 1-Pivaloylpiperazine

-

Reaction Setup: 1-Boc-4-pivaloyl-piperazine (1.0 eq) is dissolved in DCM (5 mL per gram).

-

Deprotection: Trifluoroacetic acid (TFA, 5.0 eq) is added, and the mixture is stirred at room temperature for 2-4 hours.

-

Work-up: The solvent and excess TFA are removed under reduced pressure. The residue is dissolved in water and basified to pH > 10 with a 2M NaOH solution.

-

Extraction and Purification: The aqueous layer is extracted with DCM (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, and the solvent is evaporated to give pure 1-pivaloylpiperazine.

Conclusion

The synthesis of 1-pivaloylpiperazine can be effectively achieved through either direct selective mono-acylation of piperazine or a more controlled route involving a mono-protected piperazine intermediate. The choice of pathway depends on the desired scale, purity requirements, and available resources. The direct acylation method is more atom-economical but may require careful optimization to minimize the formation of the di-substituted byproduct. The protection-acylation-deprotection sequence offers higher selectivity and is often preferred for achieving high purity on a laboratory scale. The experimental protocols provided in this guide serve as a foundation for researchers to successfully synthesize this important chemical intermediate.

References

Spectroscopic and Safety Data of 1-(2,2-Dimethylpropanoyl)piperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic and safety information for the chemical compound 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-Pivaloylpiperazine. Due to the limited availability of published experimental data for this specific molecule, this guide incorporates predicted spectroscopic values to offer a foundational understanding of its structural characteristics.

Chemical Identity and Properties

| Parameter | Value |

| IUPAC Name | This compound |

| Synonyms | 1-Pivaloylpiperazine, 2,2-Dimethyl-1-(piperazin-1-yl)propan-1-one |

| CAS Number | 155295-47-9 |

| Molecular Formula | C₉H₁₈N₂O |

| Molecular Weight | 170.25 g/mol |

| Appearance | Solid (predicted) |

| Melting Point | 55-56 °C[1] |

Spectroscopic Data

The following tables present predicted spectroscopic data for this compound. These values are computationally generated and should be used as a reference pending experimental verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹H NMR (Proton NMR)

Solvent: CDCl₃, Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.55 | t | 4H | Piperazine ring protons (-CH₂-N-CO-) |

| ~2.85 | t | 4H | Piperazine ring protons (-CH₂-NH-) |

| ~1.25 | s | 9H | tert-Butyl group protons (-C(CH₃)₃) |

| ~1.80 | s | 1H | Amine proton (-NH-) |

¹³C NMR (Carbon-13 NMR)

Solvent: CDCl₃, Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| ~177 | Carbonyl carbon (C=O) |

| ~45 | Piperazine ring carbons (-CH₂-N-CO-) |

| ~46 | Piperazine ring carbons (-CH₂-NH-) |

| ~39 | Quaternary carbon of tert-butyl group (-C(CH₃)₃) |

| ~28 | Methyl carbons of tert-butyl group (-C(CH₃)₃) |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3320 | Medium | N-H Stretch (Amine) |

| ~2960-2850 | Strong | C-H Stretch (Aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide) |

| ~1470 | Medium | C-H Bend (CH₂) |

| ~1280 | Medium | C-N Stretch |

Mass Spectrometry (MS) (Predicted)

| m/z | Interpretation |

| 170 | [M]⁺ (Molecular Ion) |

| 113 | [M - C(CH₃)₃]⁺ |

| 85 | [C₄H₉CO]⁺ |

| 57 | [C(CH₃)₃]⁺ |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

Data Acquisition:

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically used. A larger number of scans is generally required due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact between the sample and the crystal.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum by co-adding multiple scans (e.g., 16 or 32) over a typical mid-IR range (e.g., 4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal should be recorded prior to the sample measurement.

-

Data Processing: The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent and introducing it via a liquid chromatography system (LC-MS) or a direct infusion method.

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) are often used to clearly identify the molecular ion.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Interpretation: The resulting mass spectrum plots the relative abundance of ions against their m/z values. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Analytical Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like this compound.

Safety Information

As detailed experimental and safety data are scarce, it is crucial to handle this compound with care, following standard laboratory safety procedures for handling new chemical entities. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use. General precautions include:

-

Working in a well-ventilated area or a fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Disclaimer: The spectroscopic data presented in this document are predicted and have not been experimentally verified. This information is intended for guidance and research purposes only. All laboratory work should be conducted by trained professionals in accordance with established safety protocols.

References

Solubility Profile of 1-(2,2-Dimethylpropanoyl)piperazine in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 1-(2,2-Dimethylpropanoyl)piperazine, a piperazine derivative of interest in pharmaceutical research and development. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive theoretical solubility profile based on its molecular structure. Furthermore, it outlines detailed experimental protocols for the systematic determination of its solubility in various organic solvents, a critical step in process development, formulation, and preclinical studies.

Introduction to this compound

This compound, also known as N-pivaloylpiperazine, is a derivative of piperazine featuring a bulky, non-polar pivaloyl (tert-butyl carbonyl) group attached to one of the nitrogen atoms of the piperazine ring. The piperazine moiety itself is a versatile scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates.[1] The solubility of this compound in organic solvents is a crucial parameter for its synthesis, purification, and formulation into drug delivery systems.

The structure of this compound dictates its solubility characteristics. It possesses both a polar region (the piperazine ring with its secondary amine) capable of hydrogen bonding and a significant non-polar region (the pivaloyl group). This amphiphilic nature suggests a nuanced solubility profile across different classes of organic solvents.

Theoretical Solubility Profile

Based on the principle of "like dissolves like," a theoretical solubility profile for this compound can be inferred.[2][3] The presence of a hydrogen bond donor (the secondary amine) and a hydrogen bond acceptor (the carbonyl oxygen and the tertiary amine nitrogen) suggests favorable interactions with polar protic and polar aprotic solvents. The non-polar pivaloyl group, however, will contribute to solubility in non-polar solvents.

Table 1: Inferred Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Examples | Inferred Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can act as a hydrogen bond donor to the nitrogen and carbonyl oxygen of the solute, and the solvent's oxygen can accept a hydrogen bond from the secondary amine. |

| Water | Moderate to Low | While the polar groups can interact with water, the large non-polar pivaloyl group is hydrophobic and will likely limit overall solubility. Piperazine itself is highly soluble in water.[4] | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | DMSO is a strong hydrogen bond acceptor and highly polar, which should effectively solvate the polar regions of the molecule. |

| Acetonitrile, Acetone | Moderate | These solvents are polar and can act as hydrogen bond acceptors, but are less polar than DMSO, suggesting moderate solubility. | |

| Non-Polar | Toluene, Hexane | Low to Moderate | The non-polar pivaloyl group will have favorable van der Waals interactions with these solvents, but the polar piperazine ring will be poorly solvated, likely resulting in lower overall solubility. |

| Diethyl Ether | Low | Although it has an ether oxygen that can accept a hydrogen bond, diethyl ether is considered a non-polar solvent. Piperazine itself has poor solubility in diethyl ether.[5] |

Experimental Determination of Solubility

To obtain quantitative data, a systematic experimental approach is necessary. The following section details a standard protocol for determining the solubility of a solid compound in an organic solvent.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or magnetic stirrer with heating plate

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or another suitable analytical technique (e.g., GC, NMR)

-

Volumetric flasks and pipettes

Equilibrium Solubility Determination Protocol (Shake-Flask Method)

-

Preparation: Prepare a series of saturated solutions by adding an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker set to a specific temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sample Dilution: Carefully withdraw an aliquot of the clear supernatant and dilute it with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of the dissolved solute.

-

Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Advanced Solubility Prediction: Hansen Solubility Parameters

For a more quantitative prediction of solubility, Hansen Solubility Parameters (HSP) can be employed.[6][7] This method is based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).

The principle states that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of a solute (1) and a solvent (2) in the three-dimensional Hansen space can be calculated using the following equation:

Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]

A smaller Ra value indicates a higher likelihood of solubility. While experimentally determined HSP values for this compound are not available, they can be estimated using group contribution methods or computational software.[8] This approach allows for the screening of a wide range of solvents to find the most suitable ones for a particular application.

Conclusion

References

- 1. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Khan Academy [khanacademy.org]

- 3. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 4. saltise.ca [saltise.ca]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 7. Solubility parameters (HSP) [adscientis.com]

- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

Stability and Storage of 1-Pivaloylpiperazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 1-pivaloylpiperazine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide is based on established principles of chemical stability, the known reactivity of its functional groups (tertiary amide and piperazine ring), and regulatory guidelines for pharmaceutical stability testing.

Executive Summary

1-Pivaloylpiperazine is a chemical compound containing a pivaloyl group attached to a piperazine ring. Its stability is primarily influenced by the susceptibility of the amide bond to hydrolysis and the potential for oxidation of the piperazine ring. Proper storage is crucial to prevent degradation and ensure the integrity of the compound for research and development purposes. This guide outlines potential degradation pathways, recommended storage conditions, and a framework for stability testing based on industry-standard protocols.

Predicted Chemical Stability and Degradation Pathways

The chemical structure of 1-pivaloylpiperazine suggests two primary pathways for degradation:

-

Hydrolysis: The tertiary amide bond in 1-pivaloylpiperazine can undergo hydrolysis, particularly under acidic or basic conditions, to yield pivalic acid and piperazine. The steric hindrance from the bulky tert-butyl group in the pivaloyl moiety may slow the rate of hydrolysis compared to less hindered amides. Elevated temperatures will accelerate this process.

-

Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation. Oxidizing agents or exposure to atmospheric oxygen, potentially catalyzed by light or metal ions, can lead to the formation of N-oxides or other oxidative degradation products.

Forced degradation studies are essential to definitively identify and characterize these and other potential degradation products.[1][2][3][4]

Recommended Storage Conditions

To ensure the long-term stability of 1-pivaloylpiperazine, the following storage conditions are recommended. These are based on general best practices for stable chemical compounds and aim to mitigate the predicted degradation pathways.

| Parameter | Recommended Condition | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential hydrolytic and oxidative degradation. |

| Humidity | Store in a desiccated environment or with a desiccant. | Protects against hydrolysis of the amide bond. |

| Light | Protect from light. Store in an amber vial or opaque container. | Prevents potential photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation of the piperazine ring. |

| Container | Tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to air and moisture. |

Framework for Experimental Stability and Degradation Studies

A comprehensive stability assessment of 1-pivaloylpiperazine should be conducted in accordance with guidelines from the International Council for Harmonisation (ICH). The following tables outline a typical experimental protocol for forced degradation and long-term stability studies.

Table 1: Forced Degradation Experimental Protocol

Forced degradation studies are designed to accelerate the degradation of a compound to identify potential degradation products and pathways.[1][2][5]

| Condition | Suggested Protocol | Purpose |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | To assess susceptibility to acid-catalyzed hydrolysis. |

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24-48 hours | To assess susceptibility to base-catalyzed hydrolysis. |

| Oxidation | 3% H₂O₂ at room temperature for 24 hours | To evaluate susceptibility to oxidative degradation. |

| Thermal | 80°C for 48 hours (solid state) | To assess thermal stability in the absence of solvent. |

| Photolytic | Exposure to light at an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. | To determine sensitivity to light. |

Table 2: Long-Term Stability Study Protocol (ICH Guidelines)

Long-term stability studies evaluate the stability of a substance under recommended storage conditions over an extended period.

| Condition | Temperature | Relative Humidity | Minimum Duration |

| Long-Term | 25°C ± 2°C | 60% ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C | 65% ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH | 6 months |

Visualization of Stability and Degradation

The following diagrams illustrate the logical relationships in the stability and degradation of 1-pivaloylpiperazine.

Caption: Logical relationship between conditions, degradation, and products.

Caption: Experimental workflow for a forced degradation study.

References

- 1. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. biomedres.us [biomedres.us]

- 5. researchgate.net [researchgate.net]

The Biological Landscape of N-pivaloylpiperazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of clinically significant drugs. Its derivatives have demonstrated a wide array of biological activities, including but not limited to antimicrobial, anticancer, and central nervous system effects. This technical guide focuses specifically on the N-pivaloylpiperazine subclass of derivatives. The introduction of the bulky, lipophilic pivaloyl group at the nitrogen atom of the piperazine ring can significantly influence the pharmacokinetic and pharmacodynamic properties of the resulting compounds. This guide aims to provide a comprehensive overview of the current, albeit limited, understanding of the biological activities of N-pivaloylpiperazine derivatives, detailing available quantitative data, experimental methodologies, and pertinent biological pathways.

Introduction

Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at the 1 and 4 positions, is considered a "privileged scaffold" in drug discovery. Its unique structural and physicochemical properties, including its ability to modulate aqueous solubility and its basic nature allowing for salt formation, have made it a versatile building block for the synthesis of new therapeutic agents. The derivatization of the piperazine ring, particularly at the nitrogen atoms, allows for the fine-tuning of a molecule's biological activity.

The N-pivaloyl group, a bulky tert-butyl carbonyl moiety, is often incorporated into drug candidates to enhance their metabolic stability and membrane permeability. When attached to a piperazine ring, it can sterically hinder enzymatic degradation and influence the overall conformation of the molecule, thereby affecting its interaction with biological targets. Despite the rational design principles suggesting their potential utility, the biological activities of N-pivaloylpiperazine derivatives remain a relatively underexplored area of research. This guide synthesizes the sparse but significant findings in this field.

Biological Activities of N-pivaloylpiperazine Derivatives

Current research on N-pivaloylpiperazine derivatives is nascent, with a primary focus on their potential as anticancer and antimicrobial agents. The available data, while not extensive, provides a foundation for future drug discovery efforts.

Anticancer Activity

Antimicrobial Activity

The investigation of N-pivaloylpiperazine derivatives as antimicrobial agents is another emerging area. The piperazine nucleus is a common feature in many antimicrobial drugs, and its modification is a well-established strategy for developing new agents to combat drug-resistant pathogens. While specific studies on N-pivaloylpiperazine derivatives are limited, the general principles of antimicrobial drug design suggest that the lipophilicity conferred by the pivaloyl group could enhance the penetration of bacterial cell membranes. Further screening of N-pivaloylpiperazine libraries against a panel of clinically relevant bacteria and fungi is necessary to elucidate their potential in this therapeutic area.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of N-pivaloylpiperazine derivatives are not yet established in the literature due to the limited number of studies. However, based on the investigation of other piperazine derivatives, the following standard methodologies would be applicable.

General Synthesis of N-pivaloylpiperazine Derivatives

A general workflow for the synthesis of N-pivaloylpiperazine derivatives is outlined below. This process typically involves the acylation of a piperazine derivative with pivaloyl chloride.

Caption: General synthesis workflow for N-pivaloylpiperazine derivatives.

In Vitro Anticancer Activity Assays

Standard cell-based assays would be employed to evaluate the anticancer potential of N-pivaloylpiperazine derivatives.

Caption: Workflow for in vitro anticancer activity screening.

In Vitro Antimicrobial Activity Assays

To assess antimicrobial activity, standard methods such as broth microdilution would be used to determine the Minimum Inhibitory Concentration (MIC).

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Signaling Pathways and Mechanisms of Action

Due to the scarcity of research, the specific signaling pathways modulated by N-pivaloylpiperazine derivatives have not been elucidated. Based on the activities of other piperazine-containing compounds, potential mechanisms could involve:

-

Inhibition of Topoisomerases: As seen with etoposide analogs, the piperazine scaffold can be instrumental in targeting these DNA-regulating enzymes.[1]

-

Receptor Antagonism/Agonism: Many piperazine derivatives exhibit activity at various G-protein coupled receptors (GPCRs) in the central nervous system.

-

Enzyme Inhibition: The piperazine ring can serve as a scaffold to position functional groups that interact with the active sites of various enzymes.

The logical relationship for investigating the mechanism of action for a novel N-pivaloylpiperazine derivative with observed anticancer activity is depicted below.

Caption: Logical workflow for mechanism of action studies.

Quantitative Data Summary

As of the last update, there is insufficient quantitative data from published studies specifically on N-pivaloylpiperazine derivatives to populate a comprehensive table of biological activities. Researchers are encouraged to contribute to this area to build a robust dataset for structure-activity relationship (SAR) studies.

Conclusion and Future Perspectives

The exploration of N-pivaloylpiperazine derivatives in medicinal chemistry is in its infancy. The rational incorporation of the N-pivaloyl group onto the versatile piperazine scaffold presents a promising strategy for the development of novel therapeutic agents with potentially improved pharmacokinetic and pharmacodynamic profiles. While the current body of literature is sparse, the foundational knowledge of piperazine pharmacology suggests that this subclass of compounds could yield potent anticancer, antimicrobial, and CNS-active agents.

Future research should focus on the systematic synthesis and screening of N-pivaloylpiperazine libraries to identify lead compounds. Subsequent in-depth studies will be crucial to elucidate their mechanisms of action, define their structure-activity relationships, and evaluate their therapeutic potential in preclinical models. The development of a robust dataset will be instrumental in guiding the rational design of the next generation of piperazine-based drugs.

References

The Strategic Role of 1-(2,2-Dimethylpropanoyl)piperazine in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine motif is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to modulate physicochemical properties and interact with biological targets. The synthesis of mono-substituted piperazine derivatives, however, presents a significant synthetic challenge due to the symmetrical nature of the parent heterocycle. This technical guide provides an in-depth exploration of 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine, a key chemical intermediate that effectively circumvents this challenge. We will delve into its synthesis, physicochemical properties, and its pivotal role as a mono-protected piperazine synthon. Detailed experimental methodologies, quantitative data, and process visualizations are provided to offer a comprehensive resource for researchers in drug development and synthetic chemistry.

Introduction: The Challenge of Mono-Substitution in Piperazine Chemistry

Piperazine is a prevalent scaffold in medicinal chemistry, appearing in a wide array of approved drugs targeting diverse therapeutic areas.[1] Its two basic nitrogen atoms can be functionalized to fine-tune a molecule's solubility, lipophilicity, and pharmacokinetic profile. However, the identical reactivity of these two secondary amine groups often leads to mixtures of mono- and di-substituted products, complicating purification and reducing the yield of the desired mono-substituted compound.

To achieve selective mono-functionalization, a common strategy is the use of a protecting group to temporarily block one of the nitrogen atoms. The pivaloyl group, derived from pivalic acid (2,2-dimethylpropanoic acid), has emerged as a highly effective protecting group in this context. This compound serves as a stable, readily prepared intermediate that directs subsequent chemical transformations to the unprotected nitrogen atom, thereby enabling the efficient synthesis of a vast range of mono-substituted piperazine derivatives.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a chemical intermediate is crucial for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 84375-05-3 | [2] |

| Molecular Formula | C₉H₁₈N₂O | [3] |

| Molecular Weight | 170.25 g/mol | [3] |

| Appearance | White to off-white solid | General Knowledge |

| Boiling Point | 285.4 ± 33.0 °C (Predicted) | [3] |

| Density | 0.976 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 8.58 ± 0.10 (Predicted) | [3] |

The Synthetic Pathway: A Three-Act Play

The utility of this compound can be understood as a three-stage process: protection, functionalization, and deprotection. This sequence allows for the controlled and selective synthesis of a wide variety of mono-substituted piperazine building blocks.

References

The Piperazine Scaffold: A Versatile Core for the Discovery of Novel Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, stands as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including its ability to modulate aqueous solubility, permeability, and engage in crucial hydrogen bonding interactions, have cemented its role in the design of a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the discovery of novel bioactive molecules centered around the piperazine core, with a focus on anticancer, antimicrobial, and antipsychotic applications. This document details experimental protocols for key biological assays, presents quantitative data in structured tables for comparative analysis, and visualizes complex biological pathways and experimental workflows using Graphviz diagrams.

Anticancer Activity of Piperazine Derivatives

Piperazine-containing compounds have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation and survival signaling pathways. A prominent mechanism of action for many of these derivatives is the inhibition of the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in human cancers.

Quantitative Data: Anticancer Activity

The cytotoxic effects of various piperazine derivatives against a panel of human cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

| Compound Class | Compound | Cell Line | IC50 (µM) | Reference |

| N-Arylpiperazines | Thiazolinylphenyl-piperazine (2a) | MCF-7 (Breast) | 15 | [1] |

| Thiazolinylphenyl-piperazine (2b) | MCF-7 (Breast) | 16 | [1] | |

| Thiazolinylphenyl-piperazine (2c) | MCF-7 (Breast) | 19 | [1] | |

| Thiazolinylphenyl-piperazine (2a) | SKBR-3 (Breast) | 40 | [1] | |

| Thiazolinylphenyl-piperazine (2b) | MDA-MB-231 (Breast) | 25 | [1] | |

| Diketopiperazines | Compound 11 | A549 (Lung) | 1.2 | [2] |

| Compound 11 | HeLa (Cervical) | 0.7 | [2] | |

| Hybrid Molecules | Chalcone-piperazine hybrid (27) | HeLa (Cervical) | 0.03 | [3] |

| Chalcone-piperazine hybrid (27) | A549 (Lung) | 5.73 | [3] | |

| Chalcone-piperazine hybrid (27) | MCF-7 (Breast) | 12.38 | [3] | |

| Chalcone-piperazine hybrid (27) | SGC7901 (Gastric) | 6.17 | [3] |

Signaling Pathway: PI3K/Akt Inhibition

Many anticancer piperazine derivatives exert their effect by inhibiting the PI3K/Akt signaling cascade, a critical pathway for cell survival and proliferation. The diagram below illustrates the mechanism of action of these inhibitors.

Caption: PI3K/Akt signaling pathway and the inhibitory action of piperazine derivatives.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

-

Cancer cell lines (e.g., A549, MCF-7, HCT116)

-

Complete culture medium (e.g., DMEM, RPMI-1640)

-

96-well plates

-

Piperazine derivative stock solutions (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

-

Compound Treatment: The following day, treat the cells with various concentrations of the piperazine derivatives for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known anticancer drug).

-

MTT Addition: After the 48-hour incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the culture medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value for each compound.

References

Structure-Activity Relationship of N-Acyl Piperazines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-acyl piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds across a wide range of therapeutic areas.[1] The versatility of the piperazine ring, with its two nitrogen atoms allowing for diverse substitutions, provides a framework for fine-tuning the pharmacological properties of drug candidates.[1] Specifically, the N-acyl group plays a crucial role in modulating the potency, selectivity, and pharmacokinetic profiles of these compounds. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of N-acyl piperazines, focusing on key biological targets. It is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel therapeutics based on this versatile scaffold.

N-Acyl Piperazines as CXCR4 Antagonists

The C-X-C chemokine receptor type 4 (CXCR4) is a G protein-coupled receptor (GPCR) that plays a critical role in cancer progression, inflammation, and HIV infection.[2] Antagonists of CXCR4 have significant therapeutic potential, and N-acyl piperazines have emerged as a promising class of CXCR4 inhibitors.

Structure-Activity Relationship (SAR)

The general structure of N-acyl piperazine-based CXCR4 antagonists can be divided into three main regions: the N-acyl group, the central piperazine core, and a second pharmacophore, often an aromatic or heteroaromatic moiety.

-

The N-Acyl Group: The nature of the acyl group significantly influences the antagonist potency. Modifications at this position are critical for optimizing interactions with the receptor binding pocket.

-

The Piperazine Core: The piperazine ring acts as a central scaffold, and its conformation is important for presenting the other pharmacophoric elements in the correct orientation for receptor binding.

-

The N'-Substituent: The substituent on the second nitrogen of the piperazine ring is crucial for overall activity and can be varied to modulate potency, selectivity, and pharmacokinetic properties.

Table 1: SAR of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists [2]

| Compound | R Group | CXCR4 IC50 (nM) | CYP2D6 IC50 (µM) |

| 15 | Ethyl | 553 | 4.21 |

| 16 | n-Propyl | 17 | 2.14 |

| 17 | n-Butyl | 66 | 1.43 |

| 43 | Methyl | 150 | >20 |

| 44 | Ethyl | 54 | >20 |

Data extracted from ACS Med Chem Lett. 2018, 9, 5, 446–451.[2]

The data in Table 1 clearly demonstrates that the length of the N-alkyl chain on the piperazine has a significant impact on CXCR4 antagonist activity. The n-propyl derivative (Compound 16 ) exhibits the highest potency, suggesting an optimal chain length for fitting into the receptor's binding pocket.[2] Further substitution on the terminal nitrogen of the piperazine can also modulate activity and improve drug-like properties, as seen with the ethyl-substituted analog (Compound 44 ), which shows good potency and reduced CYP2D6 inhibition.[2]

Signaling Pathway

CXCR4 activation by its endogenous ligand, CXCL12, triggers a cascade of intracellular signaling events that promote cell survival, proliferation, and migration.[3] Antagonists block these pathways.

Experimental Protocols

This assay measures the ability of a compound to inhibit the increase in intracellular calcium concentration induced by the binding of CXCL12 to CXCR4.

Materials:

-

Cells expressing CXCR4 (e.g., Chem-1 cells)

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Fluo-4 AM or Indo-1 AM calcium indicator dye

-

Pluronic F-127

-

CXCL12 (SDF-1α)

-

Test compounds (N-acyl piperazines)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence plate reader with automated injection capabilities

Procedure:

-

Cell Plating: Seed CXCR4-expressing cells into the microplates at an appropriate density and allow them to adhere overnight.

-

Dye Loading:

-

Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (0.02%) in assay buffer.

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate for 45-60 minutes at 37°C in the dark.

-

-

Compound Addition:

-

Wash the cells with assay buffer to remove excess dye.

-

Add various concentrations of the test compounds to the wells and incubate for 15-30 minutes at room temperature.

-

-

Signal Detection:

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence reading.

-

Inject a solution of CXCL12 (at a concentration that elicits a submaximal response, e.g., EC80) into the wells.

-

Immediately begin recording the fluorescence intensity over time to measure the calcium flux.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Calculate the percentage of inhibition of the CXCL12-induced calcium flux by the test compounds.

-

Plot the percentage of inhibition against the compound concentration and determine the IC50 value using non-linear regression.

-

N-Aryl Piperazines as 5-HT1A Receptor Ligands

The serotonin 1A (5-HT1A) receptor is a key target for the development of anxiolytic and antidepressant drugs.[4] N-aryl piperazines are a well-established class of 5-HT1A receptor ligands.

Structure-Activity Relationship (SAR)

The SAR of N-aryl piperazines at the 5-HT1A receptor is well-documented. Key structural features influencing affinity and functional activity include:

-

The Aryl Group: The nature and substitution pattern of the aryl ring attached to the piperazine nitrogen are critical. Electron-donating or withdrawing groups and their positions on the ring can significantly alter affinity.

-

The Linker: The length and nature of the linker connecting the piperazine to another moiety can influence selectivity and potency.

-

The Terminal Group: The terminal functional group can be varied to modulate the overall pharmacological profile.

Table 2: SAR of Arylpiperazine Derivatives as 5-HT1A Receptor Ligands [5][6]

| Compound | Aryl Group | R Group | Ki (nM) for 5-HT1A |

| 4a | 2-methoxyphenyl | 2-hydroxybenzamide | 8.8 |

| 5b | 2,3-dichlorophenyl | 2-hydroxybenzamide | 0.9 |

| 6a | 2-methoxyphenyl | picolinamide | 10.03 |

| 9a | 2-methoxyphenyl | pyridazine-4-carboxamide | 77 |

Data extracted from Molecules 2023, 28, 1367 and Bioorg. Med. Chem. 2023, 85, 117282.[5][6]

The data in Table 2 highlights the sensitivity of 5-HT1A receptor affinity to substitutions on the aryl ring and the nature of the terminal amide group. The dichlorophenyl derivative (5b ) shows significantly higher affinity than the methoxyphenyl analog (4a ), indicating that electronic and steric factors on the aryl ring are important for binding.[5]

Signaling Pathway

The 5-HT1A receptor is a Gi/o-coupled GPCR. Its activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.[4] It also modulates ion channels, leading to neuronal hyperpolarization.

Experimental Protocols

This assay measures the affinity of a test compound for the 5-HT1A receptor by its ability to compete with a radiolabeled ligand.[7]

Materials:

-

Membrane preparations from cells expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from rat brain tissue (e.g., hippocampus).

-

Radioligand: [³H]8-OH-DPAT (agonist) or [³H]WAY-100635 (antagonist).

-

Non-specific binding control: 10 µM 5-HT.

-

Assay Buffer: 50 mM Tris-HCl, 0.1 mM EDTA, 10 mM MgSO₄, 0.1% ascorbic acid, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well microplates.

-

Cell harvester and liquid scintillation counter.

Procedure:

-

Assay Setup: In a 96-well plate, set up the following in triplicate:

-

Total Binding: Assay buffer, radioligand (at a concentration close to its Kd), and membrane preparation.

-

Non-specific Binding: Assay buffer, radioligand, membrane preparation, and a high concentration of the non-specific binding control.

-

Competition: Assay buffer, radioligand, membrane preparation, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate at 25°C for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the curve and calculate the Ki value using the Cheng-Prusoff equation.

-

N-Acyl Piperazines in Anticancer Drug Discovery

N-acyl piperazines have also demonstrated significant potential as anticancer agents, with activities against various cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR for anticancer N-acyl piperazines is highly dependent on the specific cancer cell line and the molecular target. However, some general trends can be observed.

Table 3: Cytotoxic Activity of N-Acyl Piperazine Derivatives [8]

| Compound | Position of Thiazolinylphenyl | R Group | IC50 (µM) against LNCaP cells |

| 2a | ortho | H | 35 |

| 3a | ortho | Acetyl | 25 |

| 2b | meta | H | 45 |

| 3b | meta | Acetyl | 30 |

| 2c | para | H | 73 |

| 3c | para | Acetyl | 55 |

Data extracted from Molecules 2016, 21, 1347.[8]

The data in Table 3 indicates that the position of the thiazolinylphenyl group on the piperazine scaffold influences the cytotoxic activity against LNCaP prostate cancer cells.[8] The ortho-substituted derivatives generally show better activity. Furthermore, the introduction of an N-acetyl group consistently improves the potency, suggesting that this modification enhances the interaction with the biological target or improves cellular uptake.[8]

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines (e.g., LNCaP, MCF-7).

-

Complete culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF).

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined density and allow them to attach and grow for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the N-acyl piperazine derivatives for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to determine the IC50 value.

-

Synthesis of N-Acyl Piperazines

A general and convenient method for the synthesis of N-acyl piperazines involves the acylation of a monosubstituted piperazine.[9]

General Synthetic Protocol

Scheme 1: General Synthesis of N-Acyl Piperazines

Materials:

-

A monosubstituted piperazine (e.g., 1-arylpiperazine).

-

An acyl chloride or carboxylic acid.

-

A suitable solvent (e.g., dichloromethane, THF).

-

A base (e.g., triethylamine, diisopropylethylamine).

-

If starting from a carboxylic acid, a coupling agent (e.g., HATU, HOBt/EDC).

Procedure (using an acyl chloride):

-

Dissolve the monosubstituted piperazine and the base in the solvent and cool the mixture in an ice bath.

-

Slowly add a solution of the acyl chloride in the same solvent.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).

-

Quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired N-acyl piperazine.

Logical and Workflow Diagrams

Drug Discovery Workflow for N-Acyl Piperazines

Conclusion

The N-acyl piperazine scaffold continues to be a highly valuable framework in modern drug discovery. The structure-activity relationships discussed in this guide for CXCR4 antagonists and 5-HT1A receptor ligands, as well as their emerging role in oncology, underscore the chemical tractability and pharmacological versatility of this moiety. A systematic approach to modifying the N-acyl group, the piperazine core, and its other substituents, guided by robust in vitro and in vivo assays, will undoubtedly lead to the discovery of novel and improved therapeutic agents. The detailed experimental protocols and pathway diagrams provided herein are intended to equip researchers with the necessary tools to further explore the vast potential of N-acyl piperazines in addressing a multitude of diseases.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. benchchem.com [benchchem.com]

- 8. Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines Containing a 4,5-Dihydrothiazole Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 1-(2,2-Dimethylpropanoyl)piperazine

Audience: Researchers, scientists, and drug development professionals.

Summary: Mono-acylated piperazines are crucial building blocks in medicinal chemistry, appearing in numerous pharmacologically active compounds.[1] Controlling the selectivity of acylation on the symmetrical piperazine ring is a common challenge, often requiring multi-step protection and deprotection sequences.[1][2] This application note provides a detailed, one-step protocol for the selective mono-acylation of piperazine using pivaloyl chloride to synthesize 1-(2,2-Dimethylpropanoyl)piperazine, also known as 1-pivaloylpiperazine. The method described herein utilizes an excess of piperazine to statistically favor the formation of the mono-substituted product, offering a straightforward and cost-effective approach with yields reported in the 70-80% range for similar reactions.[2]

Chemical Reaction & Mechanism

The reaction proceeds via a nucleophilic acyl substitution. Piperazine, acting as the nucleophile, attacks the electrophilic carbonyl carbon of pivaloyl chloride. The use of an excess of piperazine and a non-nucleophilic base (triethylamine) helps to neutralize the hydrochloric acid byproduct and favors the desired mono-acylated product over the di-acylated alternative.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocol

This protocol is designed for the selective mono-acylation of piperazine. Using a 2 to 4-fold excess of piperazine is crucial for achieving good selectivity for the mono-acylated product.[3]

2.1 Materials and Reagents

| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Piperazine | 110-85-0 | C₄H₁₀N₂ | 86.14 |

| Pivaloyl Chloride | 3282-30-2 | C₅H₉ClO | 120.58 |

| Triethylamine (Et₃N) | 121-44-8 | C₆H₁₅N | 101.19 |

| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | 84.93 |

| Sodium Sulfate (anhydrous) | 7757-82-6 | Na₂SO₄ | 142.04 |

| Saturated aq. NaHCO₃ | N/A | NaHCO₃ | 84.01 |

| Brine | N/A | NaCl | 58.44 |

| Silica Gel (200-400 mesh) | 7631-86-9 | SiO₂ | 60.08 |

2.2 Equipment

-

Round-bottom flask with magnetic stir bar

-

Septa and nitrogen/argon inlet

-

Ice-water bath

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Flash chromatography setup

-

TLC plates (silica gel) and visualization chamber (e.g., UV light, KMnO₄ stain)

2.3 Reaction Stoichiometry (Example Scale)

| Reagent | Mmol | Equivalents | Amount |

| Pivaloyl Chloride | 10.0 | 1.0 | 1.21 g (1.25 mL) |

| Piperazine | 30.0 | 3.0 | 2.58 g |

| Triethylamine | 12.0 | 1.2 | 1.21 g (1.67 mL) |

| Dichloromethane | - | - | 50 mL |

2.4 Step-by-Step Procedure

-

Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add piperazine (3.0 eq.) and dichloromethane (50 mL). Seal the flask with a septum and flush with nitrogen or argon.

-

Addition of Base: Add triethylamine (1.2 eq.) to the suspension via syringe.

-

Cooling: Place the flask in an ice-water bath and stir the mixture for 15-20 minutes until the temperature equilibrates to 0 °C.

-